Fenthiaprop-ethyl

Description

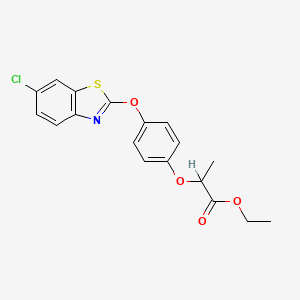

Structure

2D Structure

3D Structure

Properties

CAS No. |

66441-11-0 |

|---|---|

Molecular Formula |

C18H16ClNO4S |

Molecular Weight |

377.8 g/mol |

IUPAC Name |

ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate |

InChI |

InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 |

InChI Key |

HVCNNTAUBZIYCG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Appearance |

Solid powder |

Other CAS No. |

93921-16-5 66441-11-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fenthiaprop-ethyl; BRN 1166635; BRN-1166635; BRN1166635; HOE 35 609; Joker; Taifun; |

Origin of Product |

United States |

Mechanistic Studies of Fenthiaprop Ethyl Phytotoxicity

Acetyl-CoA Carboxylase (ACCase) Inhibition as Primary Mode of Action

The primary mechanism by which fenthiaprop-ethyl exerts its phytotoxic effects is through the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ontosight.aiijrpr.comresearchgate.netherts.ac.uk ACCase is a vital enzyme in plants, catalyzing the first committed step in the biosynthesis of fatty acids. ontosight.aiijrpr.comresearchgate.net The inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes and other vital lipids in plants. ontosight.aiijrpr.comresearchgate.netherts.ac.uk

Molecular Interactions with ACCase Enzyme

Aryloxyphenoxypropionate herbicides, including this compound, are known to interact with the active site of the ACCase enzyme. pnrjournal.com Studies involving computational analysis of the interaction between ACCase and related compounds like fenoxaprop-p-ethyl (B1329639) have shown that the herbicide protein binds to a specific location within the active site of the receptor. pnrjournal.com Molecular docking models support that the protein and ligand have specific relationships with nearby residues, resulting in a strong match within the ACCase active site. pnrjournal.com For instance, interactions with residues such as ARG_292, HIS_209, GLN_233, GLN_237, and HIS_236 have been observed in computational studies with fenoxaprop-p-ethyl and a specific ACCase protein structure (3jzf). pnrjournal.com

Disruption of Fatty Acid Biosynthesis in Plant Chloroplasts

Fatty acid synthesis in plants primarily occurs in the stroma of chloroplasts and other plastids. nih.govresearchgate.net ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key precursor for fatty acid elongation. The inhibition of ACCase by this compound directly impedes the production of malonyl-CoA, thereby disrupting the entire de novo fatty acid biosynthesis pathway within the chloroplasts. ontosight.aiijrpr.comresearchgate.netherts.ac.uk This disruption affects the synthesis of various lipids essential for chloroplast structure and function, including those forming thylakoid membranes. nih.govfrontiersin.org Studies on the effects of ACCase inhibitors on fatty acid synthesis in isolated chloroplasts and etioplasts have demonstrated a reduction in the incorporation of precursors into fatty acids in sensitive plants. researchgate.netcambridge.org

Cellular and Physiological Consequences in Target Weeds

The disruption of fatty acid biosynthesis due to ACCase inhibition by this compound leads to severe cellular and physiological consequences in susceptible weeds. The lack of essential fatty acids compromises the integrity and function of cell membranes, particularly those within chloroplasts which undergo rapid synthesis during plant growth. ontosight.aiijrpr.comgoogle.com This can result in the disruption of cell membrane formation and ultimately lead to cellular collapse and death of the target weeds. ontosight.ai

Physiological symptoms observed in affected weeds include general yellowing (chlorosis), necrosis, stunting, and epinasty. isa-india.in These symptoms are a direct result of the impaired lipid metabolism and subsequent damage to cellular structures. epa.govcotton.org The severity of these symptoms can be dose-dependent and may become more pronounced over time after application. isa-india.intropentag.de Research findings indicate that susceptible weed species exhibit reduced growth attributes, such as plant height and dry matter accumulation, when treated with this compound or related ACCase inhibitors. isa-india.in

Data from studies on the efficacy of related compounds like fenoxaprop-p-ethyl illustrate the impact on weed growth and density. For example, in one study, fenoxaprop-p-ethyl at a rate of 86.25 g/ha resulted in lower weed density and total dry weight of target grasses compared to other treatments. isa-india.in

Here is a table summarizing some observed physiological effects based on research:

| Symptom | Description | Observed in Studies (Example Herbicide) |

| Yellowing | Chlorosis of plant tissues | Fenoxaprop-p-ethyl isa-india.in |

| Necrosis | Death of plant tissues | Fenoxaprop-p-ethyl isa-india.in |

| Stunting | Inhibition of plant growth | Fenoxaprop-p-ethyl isa-india.in |

| Epinasty | Downward bending of plant parts | Fenoxaprop-p-ethyl isa-india.in |

| Reduced Growth | Decreased plant height and dry matter accumulation | Fenoxaprop-p-ethyl isa-india.in |

| Reduced Weed Density | Lower number of weeds in a given area | Fenoxaprop-p-ethyl isa-india.in |

| Reduced Total Dry Weight | Lower biomass of weeds | Fenoxaprop-p-ethyl isa-india.in |

These cellular and physiological disruptions collectively contribute to the phytotoxicity of this compound, leading to effective control of susceptible grassy weeds.

Herbicide Resistance Mechanisms to Fenthiaprop Ethyl

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) to ACCase inhibitors is primarily a result of specific amino acid substitutions or, less commonly, overexpression of the target enzyme. mdpi.com These alterations in the ACCase enzyme can reduce the herbicide's ability to bind effectively, thereby diminishing its inhibitory effect.

Mutations in the gene encoding ACCase are a common cause of TSR to fenthiaprop-ethyl and other ACCase-inhibiting herbicides. mdpi.commdpi.com These mutations lead to amino acid changes in the carboxyltransferase domain of the ACCase enzyme, which is the binding site for APP herbicides. researchgate.netresearchgate.net

Several specific amino acid substitutions in the ACCase enzyme have been identified that confer resistance to this compound and other ACCase inhibitors. These mutations are typically found at conserved positions within the carboxyltransferase domain. Some of the well-characterized mutations include:

Ile-1781-Leu: This substitution has been confirmed to cause resistance to fenoxaprop-P-ethyl (B1329639) (a related APP herbicide) in species like Alopecurus japonicus and Digitaria ciliaris var. chrysoblephara. mdpi.comnih.gov It can confer broad-spectrum resistance to different classes of ACCase inhibitors. nih.gov

Ile-2041-Asn: Mutations at position 2041, including Ile-2041-Asn, are associated with resistance to APP herbicides. researchgate.netresearchgate.netgoogleapis.com

Asp-2078-Gly: The Asp-2078-Gly mutation has been reported to confer resistance to ACCase inhibitors, including fenoxaprop-P-ethyl, in weeds such as Alopecurus japonicus and Polypogon fugax. nih.govnih.gov This mutation can result in cross-resistance to various ACCase inhibitors. nih.gov

Gly-2096-Arg: The Gly-2096-Ala substitution is another mutation in the carboxyltransferase domain related to APP tolerance. researchgate.netresearchgate.nettec.ac.cr While Gly-2096-Arg is listed in the prompt, the search results specifically mention Gly-2096-Ala in the context of APP tolerance.

Trp-1999-Cys: The Trp-1999-Cys mutation in the ACCase gene has been identified as a mechanism of resistance to fenoxaprop-P-ethyl in species like Sclerochloa kengiana. researchgate.net Other substitutions at Trp-1999, such as Trp-1999-Ser, also contribute to resistance to ACCase inhibitors. nih.gov

These mutations can occur individually or in combination, leading to varying levels and patterns of resistance to different ACCase-inhibiting herbicides.

Here is a summary of some identified ACCase mutations and associated resistance:

| Amino Acid Position | Wild-Type | Mutation | Associated Herbicide Resistance | Weed Species | Source |

| 1781 | Ile | Leu | Fenoxaprop-P-ethyl, broad-spectrum ACCase inhibitors | Alopecurus japonicus, Digitaria ciliaris var. chrysoblephara, Phalaris minor | mdpi.comnih.govnih.gov |

| 1999 | Trp | Cys | Fenoxaprop-P-ethyl, other ACCase inhibitors | Sclerochloa kengiana | researchgate.net |

| 1999 | Trp | Ser | Cyhalofop-butyl, Fenoxaprop-p-ethyl, other ACCase inhibitors | Eleusine indica | nih.gov |

| 2041 | Ile | Asn | APP herbicides, ACCase inhibitors | Polypogon fugax, Echinochloa spp. | mdpi.commdpi.com |

| 2041 | Ile | Val | APP herbicides, ACCase inhibitors | Lolium perenne, Echinochloa spp. | researchgate.netmdpi.com |

| 2078 | Asp | Gly | Fenoxaprop-P-ethyl, broad-spectrum ACCase inhibitors | Alopecurus japonicus, Polypogon fugax, Eleusine indica, Phalaris minor | nih.govnih.govnih.govnih.gov |

| 2096 | Gly | Ala | APP herbicides | Various grass weeds | researchgate.netresearchgate.net |

Grasses typically possess two forms of ACCase: a cytosolic form and a plastidic form. researchgate.netresearchgate.net APP herbicides like this compound primarily target the plastidic ACCase (ACCase2). researchgate.netresearchgate.net Resistance can involve changes in the sensitivity of these specific isozymes to the herbicide. Studies analyzing the in vitro activity of ACCase from resistant and susceptible weed populations have shown reduced sensitivity of the enzyme to fenthiaprop-P-ethyl in resistant biotypes, indicating that the target enzyme itself is less affected by the herbicide. mdpi.combiorxiv.org The degree of reduced sensitivity can vary depending on the specific mutation present. nih.gov

While ACCase gene mutations are a major contributor to TSR, some populations exhibiting resistance to fenthiaprop-P-ethyl may not possess any of the commonly known resistance-conferring mutations in the ACCase gene. nih.govmdpi.com In such cases, other mechanisms, including non-target-site resistance, are likely responsible for the observed resistance phenotype. mdpi.com Studies have investigated resistant populations where sequencing of the ACCase gene did not reveal known TSR mutations, suggesting the involvement of alternative or novel resistance mechanisms. nih.govmdpi.com

ACCase Gene Mutations Conferring Resistance to this compound

Identification and Characterization of Specific Amino Acid Substitutions (e.g., Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly, Gly-2096-Arg, Trp-1999-Cys)

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) is a complex trait that involves mechanisms other than alterations at the herbicide's primary target site. mdpi.comfrontiersin.org NTSR can be multigenic and may involve reduced herbicide uptake or translocation, or enhanced herbicide detoxification. mdpi.comfrontiersin.org NTSR is increasingly recognized as a significant factor in herbicide resistance, often conferring resistance to multiple herbicide classes. frontiersin.org

Enhanced metabolic detoxification is a prevalent NTSR mechanism where resistant plants can metabolize the herbicide into less toxic or inactive compounds more rapidly than susceptible plants. nih.govnih.govresearchgate.net This process is often mediated by various enzyme systems. mdpi.com

Key enzyme families involved in herbicide detoxification include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs), and ATP-binding cassette (ABC) transporters. mdpi.com Studies on fenthiaprop-P-ethyl resistance have implicated these enzymes in the detoxification process. mdpi.commdpi.comnih.gov

Research has shown that resistant weed populations can exhibit increased metabolism of fenthiaprop-P-ethyl. nih.govhracglobal.comopenagrar.de For instance, studies on Alopecurus myosuroides and Polypogon fugax have demonstrated enhanced rates of fenoxaprop-P-ethyl metabolism in resistant biotypes compared to susceptible ones. nih.govopenagrar.de While P450s are frequently involved in the detoxification of ACCase inhibitors, some cases of resistance to fenoxaprop-P-ethyl have been linked to the activity of other enzymes like GSTs or ABC transporters. mdpi.comscielo.brawsjournal.org

Studies using enzyme inhibitors have provided evidence for the involvement of specific enzyme systems in fenthiaprop-P-ethyl detoxification. nih.govmdpi.com For example, the sensitivity of a resistant Alopecurus japonicus population to fenoxaprop-P-ethyl increased significantly after treatment with P450 inhibitors. nih.gov However, in other resistant populations, resistance to fenoxaprop-P-ethyl could not be reversed by P450 and GST inhibitors, suggesting the involvement of different metabolic enzymes such as GTs or ABC transporters. mdpi.com Transcriptomic studies have identified upregulated genes encoding P450s, GSTs, GTs, and ABC transporters in resistant populations, providing further support for their role in enhanced metabolic detoxification of fenthiaprop-P-ethyl. mdpi.commdpi.comnih.gov

| Enzyme Family | Role in Detoxification | Evidence in this compound Resistance | Source |

| Cytochrome P450s (P450s) | Catalyze various reactions including oxidation, dehydrogenation, and epoxidation. | Implicated in fenoxaprop-P-ethyl resistance in Alopecurus japonicus and Polypogon fugax. | mdpi.comnih.govmdpi.comnih.gov |

| Glutathione S-transferases (GSTs) | Conjugate glutathione to herbicides, facilitating their detoxification and excretion. | Suggested role in fenoxaprop-P-ethyl detoxification, though not always directly correlated with resistance levels. | mdpi.comscielo.brawsjournal.org |

| Glycosyltransferases (GTs) | Catalyze the conjugation of sugars to herbicides or their metabolites. | Upregulated in some fenoxaprop-P-ethyl resistant populations. | mdpi.comresearchgate.net |

| ABC Transporters | Transport herbicides and their metabolites across cell membranes. | Upregulated in some fenoxaprop-P-ethyl resistant populations. | mdpi.commdpi.comresearchgate.net |

Enhanced Metabolic Detoxification of this compound

Investigation of Other Metabolic Enzymes (e.g., Laccase, 9-cis-epoxycarotenoid dioxygenase, Phosphatidate Phosphatase, Sucrose Phosphate Synthase)

Cross-Resistance Patterns of this compound with Other ACCase Inhibitors

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, often those with the same mode of action or even different modes of action. bioline.org.br For this compound, which is an ACCase inhibitor, cross-resistance to other ACCase inhibitors is a common phenomenon. mdpi.com ACCase inhibitors are classified into different groups, including aryloxyphenoxypropionates (APPs or "fops"), cyclohexanediones (CHDs or "dims"), and phenylpyrazolines (PPZs or "dens"). usda.govucanr.edu

Studies have shown that weed populations resistant to this compound can exhibit cross-resistance to other herbicides within the APP group, as well as to herbicides from the CHD and PPZ groups. mdpi.combioline.org.br For example, an Alopecurus japonicus population resistant to fenoxaprop-P-ethyl also displayed resistance to sethoxydim (B610796) (a CHD) and pinoxaden (B166648) (a PPZ). mdpi.com Similarly, Beckmannia syzigachne resistant to fenoxaprop-P-ethyl showed varying levels of cross-resistance to other ACCase inhibitors like quizalofop-P-ethyl, clodinafop-propargyl, sethoxydim, and pinoxaden. bioline.org.br

The pattern and level of cross-resistance can depend on the underlying resistance mechanism. Target-site mutations in the ACCase enzyme can confer resistance to a range of ACCase inhibitors, with the specific mutation influencing the cross-resistance profile. nih.gov Non-target-site mechanisms, such as enhanced metabolism, can also lead to broad-spectrum resistance to multiple ACCase inhibitors if the detoxification pathways are effective against several compounds. mdpi.combioline.org.br However, enhanced metabolism may also result in differential cross-resistance patterns, where resistance levels vary among different ACCase inhibitors. nih.gov For instance, overexpression of CYP71AF43 in Alopecurus myosuroides conferred resistance to fenoxaprop-P-ethyl but not to clethodim (B606718) or pinoxaden. nih.gov

Safener-Mediated Modulation of this compound Resistance

Herbicide safeners are chemical compounds used in conjunction with herbicides to protect crops from herbicide-induced injury without reducing efficacy on target weeds mdpi.commdpi.com. Safeners typically act by enhancing the crop's ability to metabolize the herbicide into inactive forms nih.govmdpi.com. While their primary role is crop protection, research indicates that safeners can also influence herbicide metabolism in weed species, potentially modulating resistance mdpi.com.

Effects of Isoxadifen-ethyl (B1672638) on this compound Efficacy in Weed Species

While direct studies on the effects of isoxadifen-ethyl specifically on this compound efficacy in weed species are limited in the provided search results, research on the closely related ACCase inhibitor fenoxaprop-p-ethyl offers insights. Isoxadifen-ethyl is a safener commonly formulated with fenoxaprop-p-ethyl, particularly for use in rice to enhance crop tolerance nih.govmdpi.comqascf.com.

Studies have shown that the presence of isoxadifen-ethyl can be associated with resistance to fenoxaprop-p-ethyl in weed biotypes like Echinochloa crus-galli (barnyardgrass) nih.gov. In one study, a resistant biotype of E. crus-galli treated with a commercial formulation containing fenoxaprop-p-ethyl and isoxadifen-ethyl survived doses significantly higher than the recommended rate nih.gov. This biotype was, however, controlled by fenoxaprop-p-ethyl alone at a lower dose, suggesting that the safener played a role in the observed resistance nih.gov. Furthermore, pre-spraying the resistant biotype with isoxadifen-ethyl followed by fenoxaprop-p-ethyl induced survival, which did not occur in susceptible biotypes nih.gov. This indicates that isoxadifen-ethyl can enhance the survival of resistant weed biotypes when applied in combination with ACCase inhibitors like fenoxaprop-p-ethyl nih.gov.

However, another study investigating recurrent selection in E. crus-galli with fenoxaprop-p-ethyl alone and in combination with isoxadifen-ethyl found that the safener did not increase the rate or magnitude of herbicide resistance evolution over two generations nih.gov. Reduced susceptibility was observed with both treatments compared to the parental population, but the resistance index was similar whether isoxadifen-ethyl was present or not during the selection process nih.gov. This suggests the impact of isoxadifen-ethyl on the evolution of resistance may be complex and context-dependent.

Biochemical Basis of Safener Action in Weed Metabolism

The biochemical basis of safener action in plants, including the unintentional effects observed in some weed biotypes, primarily involves the induction and enhancement of herbicide detoxification pathways nih.govmdpi.com. Safeners like isoxadifen-ethyl are known to activate genes that encode enzymes responsible for herbicide metabolism nih.gov.

A key enzymatic pathway involved in the metabolism of many herbicides, including ACCase inhibitors, is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs) nih.govnih.govmdpi.comscielo.brjircas.go.jp. Studies have shown that safeners can induce the activity of GSTs nih.govscielo.brnih.gov. In the resistant Echinochloa crus-galli biotype where isoxadifen-ethyl was associated with fenoxaprop-p-ethyl resistance, herbicide metabolization mediated by GST pathways was implicated nih.gov. The GST1 and GSTF1 genes were found to be up-regulated in this resistant biotype nih.gov. Inhibiting GST enzymes reduced the resistance factor in dose-response experiments nih.gov.

Besides GSTs, cytochrome P450 monooxygenases (CytP450s) also play a significant role in herbicide metabolism, often catalyzing the initial steps of detoxification such as hydroxylation nih.govjircas.go.jp. While GSTs were strongly linked to safener-associated resistance in the E. crus-galli study, a minor effect of a CytP450 inhibitor was also observed nih.gov. Research on the interaction of isoxadifen-ethyl with other herbicides in crops has indicated that isoxadifen-ethyl can enhance herbicide metabolism potentially through both P450-catalyzed and non-P450-catalyzed routes nih.gov. Recurrent selection of E. crus-galli with fenoxaprop-p-ethyl and isoxadifen-ethyl resulted in increased expression of several CYP genes nih.gov.

Environmental Dynamics and Transformation of Fenthiaprop Ethyl

Degradation Pathways and Kinetics in Soil Systems

The behavior of fenthiaprop-ethyl in soil is influenced by several degradation pathways, including hydrolysis, microbial activity, and to some extent, photodegradation. The rate and extent of these processes are dependent on various soil properties and environmental conditions.

Hydrolytic Cleavage and Esterification to Acid Metabolites (e.g., Fenoxaprop (B166891) Acid)

A primary degradation pathway for this compound in soil is hydrolysis, particularly the cleavage of the ethyl-ester bond. nih.gov This process leads to the formation of the corresponding acid metabolite, fenoxaprop acid. ijrpr.comnih.gov Fenoxaprop acid is also herbicidally active and can exhibit stronger activity in inhibiting acetyl coenzyme A carboxylase (ACCase) compared to the parent compound. ijrpr.comnih.gov

Studies have shown that the rate of hydrolysis is significantly influenced by soil pH. In acidic conditions (below pH 4.6), nonenzymatic hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage can occur, forming other degradation products like 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 4-hydroxyphenoxypropanoate or 4-hydroxyphenoxypropanoate. nih.gov In neutral soils (pH 6.8-6.9), a higher percentage of the compound is recovered as fenoxaprop acid compared to acidic soils. nih.gov Under basic conditions (pH 8-10), the breakdown of the ester bond primarily forms fenoxaprop-p (B40489) (FA). nih.gov Both pathways can occur concurrently in neutral conditions (pH 6-7). nih.gov

Role of Microbial Activity in Biodegradation

Microbial activity plays a significant role in the biodegradation of this compound in soil. ijrpr.comcdnsciencepub.com Microorganisms can contribute to the de-esterification of this compound to fenoxaprop acid. nih.gov The rate of this enzymatic de-esterification can be sensitive to pH, with activity being more rapid at higher pH levels (pH 7.6-8.6) and decreasing significantly at lower pH (pH 5.6). nih.gov Biochar amendments to soil have been shown to potentially accelerate microbial activity, which can influence the biodegradation of herbicides. ijrpr.com While biochar can enhance the retention of the herbicide, potentially reducing contaminants, it can also affect the degradation rate and the formation and dissipation of metabolites like fenoxaprop. ijrpr.comnih.gov

Photodegradation under Laboratory and Field Conditions

Photodegradation, the breakdown of the compound by light, can also contribute to the transformation of this compound. Under solar irradiation, this compound can undergo photodegradation, with the rate potentially enhanced by substances like acetone. nih.gov Photoproducts can form through various processes including rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of ether linkages. nih.gov Some photodegradation products, such as 4-[(6-chloro-2-benzoxazolyl)oxy]phenol (CBOP), have been found to be resistant to further photodegradation under certain wavelengths and can persist longer than the parent compound. nih.gov

Persistence and Dissipation Rates in Varied Soil Types

The persistence and dissipation rates of this compound in soil vary depending on soil type and environmental conditions, including temperature and moisture. cdnsciencepub.comresearchgate.net Generally, this compound dissipates relatively rapidly in soil. nih.govresearchgate.netherts.ac.uk Studies have reported half-lives of this compound in soil ranging from less than a day to a few days under field conditions. nih.govresearchgate.net For example, a half-life of 0.5 days has been reported in control soil, with over 90% reduction within two days. nih.gov However, the persistence of the metabolite fenoxaprop acid can be significantly longer than that of the parent compound. nih.govresearchgate.netresearchgate.net

Different soil types can influence dissipation rates. While specific data solely for this compound across a wide range of soil types is limited in the provided results, related compounds like fenoxaprop-p-ethyl (B1329639) show variations in dissipation kinetics between sandy loam and silty clay loam soils. researchgate.net Factors such as soil pH and microbial activity contribute to these variations. researchgate.netresearchgate.net

The following table summarizes some reported half-life data for fenoxaprop-ethyl (B166152) and fenoxaprop acid in soil:

| Compound | Soil Type/Conditions | Half-life (days) | Source |

| Fenoxaprop-ethyl | Control Soil | 0.5 | nih.gov |

| Fenoxaprop-ethyl | Field conditions | 0.5 | researchgate.net |

| Fenoxaprop-ethyl | Wheat field conditions | 1.45 - 2.30 | researchgate.net |

| Fenoxaprop acid | Indian soil (pH 8.2) | 7.3 | researchgate.net |

| Fenoxaprop acid | Control Soil | 56.9 | nih.gov |

| Fenoxaprop acid | Wheat field conditions | 10.13 - 11.98 | researchgate.net |

It is important to note that the persistence of fenoxaprop acid can pose a longer-term environmental consideration compared to the parent this compound. nih.govresearchgate.net

Transformation and Fate in Aquatic Environments

This compound can also undergo transformation in aquatic environments. Its fate in water systems depends on factors such as hydrolysis and potentially photodegradation.

Hydrolytic Degradation in Water Systems

Hydrolytic degradation is a significant transformation pathway for this compound in water. The rate of hydrolysis in water is strongly dependent on pH. nih.gov this compound is relatively stable in neutral water but degrades more rapidly under acidic or basic conditions. nih.gov In acidic water (pH 4-5), the degradation primarily involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. nih.gov In basic water (pH 8-10), the ester bond is primarily broken, forming fenoxaprop-p (FA). nih.gov Both processes can occur in neutral conditions (pH 6-7). nih.gov

Studies on related compounds like fenoxaprop-p-ethyl in water have shown rapid dissipation with half-lives typically less than 4 hours in field water, where both microbial and photochemical reactions contribute. In sterile, distilled water, the photolysis half-life can be longer, around 26.9-19 hours. Hydrolysis studies in the dark have shown varied half-lives depending on pH, with faster degradation in basic water compared to neutral or acidic conditions.

The degradation kinetics in water follow first-order kinetics. nih.gov The pH of the water significantly influences the degradation rate, with basic conditions generally leading to faster hydrolysis.

Influence of Environmental Factors on Degradation (e.g., pH, Water Content)

The degradation kinetics of similar herbicides, such as fenoxaprop-ethyl, which shares structural similarities and mode of action with this compound, are significantly dependent on environmental factors like pH and water content. Studies on fenoxaprop-ethyl have shown that degradation rates are strongly influenced by pH values, following first-order kinetics. The compound tends to be relatively stable in neutral media but degrades more rapidly under acidic or basic conditions. nih.gov For instance, in acidic conditions (pH 4-5), cleavage of the benzoxazolyl-oxy-phenyl ether linkage occurs, forming ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.gov Under basic conditions (pH 8-10), hydrolysis of the ester bond leads to the formation of the herbicidally active fenoxaprop acid (FA). nih.gov Both degradation pathways can occur concurrently in neutral conditions (pH 6-7). nih.gov

Water content also plays a role in the degradation rate. Low water content can slow down the degradation of related compounds like fenoxaprop-ethyl. royalsocietypublishing.orgnih.gov In soils with high water content, fenoxaprop-ethyl was almost entirely converted to fenoxaprop acid within 24 hours under laboratory and field conditions. royalsocietypublishing.org

Enantioselective Behavior of Metabolites in Aquatic Systems

This compound, like fenoxaprop-ethyl, is a chiral molecule, possessing a chiral center which results in the existence of enantiomers. herts.ac.uksemanticscholar.org The herbicidal activity is primarily associated with the R-enantiomer. semanticscholar.org Studies on the environmental fate of fenoxaprop-ethyl in water-sediment microcosms have revealed that the degradation of both the parent compound and its chiral metabolites, such as fenoxaprop acid (FA), ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP), and 2-(4-hydroxyphenoxy)propanoic acid (HPPA), can be enantioselective. semanticscholar.org

In water, sediment, and water-sediment microcosms, fenoxaprop-ethyl has been observed to degrade rapidly, typically with half-lives less than 1 day. semanticscholar.org Notably, the herbicidally inactive S-enantiomer of fenoxaprop-ethyl has been found to degrade faster than the active R-enantiomer in these aquatic systems. semanticscholar.org The enantioselectivity in degradation has been attributed to the activity of microorganisms present in the water and sediment. semanticscholar.org

Metabolites like EHPP and HPPA also exhibit enantioselective degradation in aquatic environments. S-EHPP and S-HPPA have been shown to be eliminated preferentially in both water and sediment. semanticscholar.org While fenoxaprop-ethyl tends to distribute into sediment due to its water solubility, its degradation products, including FA, CDHB, HPPA, and EHPP, can be quite persistent in the environment. semanticscholar.org For instance, CDHB was found to be persistent with half-lives of 96.3 days in water and 17.8 days in sediment. semanticscholar.org

The half-lives of fenoxaprop-ethyl and its metabolites in water and sediment microcosms have been reported as follows:

| Compound | Half-life in Water (days) | Half-life in Sediment (days) |

| Fenoxaprop-ethyl | < 1 semanticscholar.org | < 1 semanticscholar.org |

| Fenoxaprop acid (FA) | Varies semanticscholar.org | Varies semanticscholar.org |

| EHPP | Varies semanticscholar.org | Varies semanticscholar.org |

| HPPA | Varies semanticscholar.org | Varies semanticscholar.org |

| CDHB | 96.3 semanticscholar.org | 17.8 semanticscholar.org |

Note: Specific half-life values for FA, EHPP, and HPPA in water and sediment varied in the source depending on the specific conditions and time points measured. The table above indicates that they are not as consistently rapid as the parent compound's initial degradation.

Interaction with Soil Amendments and Edaphic Factors

The fate and degradation of this compound and related herbicides in soil are significantly influenced by interactions with soil amendments and various edaphic factors, including soil properties and microbial activity.

Effects of Biochar on this compound Fate and Degradation

The application of biochar as a soil amendment can have a notable impact on the fate and degradation of herbicides like fenoxaprop-ethyl in soil. Studies have shown that biochar can decelerate the dissipation of fenoxaprop-ethyl. nih.govijrpr.com In biochar-amended soil, the half-life of fenoxaprop-ethyl has been reported to be substantially longer compared to control soil without biochar amendment. nih.govijrpr.com For example, in one study, the half-life of fenoxaprop-ethyl was 0.5 days in control soil but increased to 1.2 days in soil amended with 5% rice husk biochar. nih.gov The presence of biochar can increase the residues of fenoxaprop-ethyl in soil. nih.govijrpr.com After 35 days, the concentration of fenoxaprop-ethyl in biochar-amended soil was reported to be ten times greater than in the control soil. ijrpr.com

This effect is potentially due to the adsorption of fenoxaprop-ethyl by biochar, which can reduce the bioavailability and biodegradation of the herbicide. nih.gov While biochar can slow down the degradation of the parent compound, it can also influence the formation and dissipation of metabolites. Less fenoxaprop acid (FA) was formed in biochar-amended soil compared to control soil, and the dissipation of FA was much faster in the presence of biochar. nih.govijrpr.com The estimated half-life of fenoxaprop acid was 56.9 days in control soil but only 1.5 days in biochar-amended soil. nih.gov

Impact on Soil Microbial Activity and Community Structure

Soil microbial activity plays a crucial role in the biodegradation of herbicides like this compound. ijrpr.comresearchgate.net Herbicides can influence soil microbial populations, activity, and community structure. ijrpr.commdpi.com While some studies suggest that herbicides can reduce the total microbial population and adversely affect biodiversity, the impact varies depending on the herbicide molecule and application method. mdpi.com

In the context of this compound and similar compounds, microbial degradation is a significant transformation pathway. ijrpr.comresearchgate.net Biochar amendment, while affecting herbicide availability through sorption, can also potentially influence microbial abundance and activity in the soil, which in turn affects biodegradation rates. nih.govijrpr.com The enantioselectivity observed in the degradation of fenoxaprop-ethyl and its metabolites in aquatic systems has been attributed to microorganisms. semanticscholar.org

Sorption and Desorption Dynamics in Soil Matrices

Sorption and desorption processes are critical in determining the fate, transport, and bioavailability of herbicides in soil matrices. ecetoc.org These processes describe the interaction and binding of the chemical compound with soil constituents, such as organic matter and clay minerals. researchgate.netnih.gov

This compound and related compounds undergo sorption in soil. ecetoc.org The extent of sorption can influence the amount of herbicide available in the soil solution for degradation, uptake by plants, or leaching. Biochar amendment has been shown to enhance the retention process of herbicides, likely due to its porous structure and large surface area, leading to increased sorption of compounds like fenoxaprop-ethyl. nih.govijrpr.com

Sorption and desorption are not instantaneous processes and can take significant time to reach equilibrium. ecetoc.org The amount of a compound that desorbs can change over time, a phenomenon known as 'ageing,' which can impact the bioavailable fraction in the environment. ecetoc.org The interaction of the chemical with soil constituents and the consequent effect on bioavailability are important aspects to investigate for a comprehensive understanding of its environmental behavior. ecetoc.org

Plant Metabolism and Residue Profiles of this compound in Agronomic Crops

Plants can metabolize this compound, leading to the formation of various residues within plant tissues. Studies on the metabolism of the related herbicide fenoxaprop-ethyl in various crops, including barley, soybeans, rice, cotton, peanuts, and wheat, have indicated a similar metabolic pathway across these plant species. epa.govregulations.gov

The primary metabolic transformation of fenoxaprop-ethyl in plants involves the cleavage of the ester bond to yield the free acid metabolite, fenoxaprop acid. epa.govregulations.gov This acid metabolite can subsequently undergo further degradation, such as losing phenoxypropionic acid to form 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.govregulations.gov

The residue of concern in plants typically includes the parent compound (this compound) and its key metabolites, such as the free acid metabolite. epa.govregulations.gov Studies on fenoxaprop-ethyl have shown that residues can be present in different parts of the plant, including grain and straw. researchgate.netresearchgate.netnih.gov However, under recommended application rates and typical field conditions, residues of fenoxaprop-ethyl and its acid metabolite have been reported to dissipate rapidly in soil and were often below detectable levels in grain and straw samples at harvest. researchgate.netresearchgate.net

For example, in a study on fenoxaprop-ethyl in wheat under Indian tropical conditions, residues of fenoxaprop-ethyl and fenoxaprop acid dissipated in soil with half-lives of 0.5 and 7.3 days, respectively. researchgate.net At harvest, no detectable residues of either compound were observed in soil, wheat grain, and straw samples. researchgate.net Similarly, studies on fenoxaprop-p-ethyl in rice fields showed rapid dissipation in soil with average half-lives of 1.42–2.19 days. researchgate.net

Characterization of Metabolic Pathways Across Plant Species

Detailed, specific metabolic pathways for this compound across a range of plant species are not extensively characterized in the provided search results. This compound belongs to the aryloxyphenoxypropionate class of herbicides herts.ac.uk. Herbicides in this class are generally known to act as pro-herbicides, requiring metabolic activation, typically hydrolysis of the ester linkage to form the corresponding free acid, which is the active inhibitor of ACCase. While this general mechanism is understood for the class, the precise enzymatic processes, intermediate metabolites, and subsequent conjugation or degradation pathways specific to this compound in different plant species are not detailed in the search results.

Advanced Synthetic Methodologies and Formulation Science of Fenthiaprop Ethyl

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Fenthiaprop-ethyl typically involves multi-step approaches, building the complex molecule from simpler precursors. smolecule.comudel.eduazom.com

Multi-Step Synthetic Approaches (e.g., Dichlorobenzoxazole Reactions, Esterification)

A common synthetic route for this compound involves the reaction of 2,6-dichlorobenzoxazole (B51379) with 2-(4-hydroxyphenoxy)propionic acid under alkaline conditions. smolecule.comgoogle.comgoogle.com This reaction forms an intermediate compound, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid. google.comgoogle.com Subsequently, this intermediate undergoes esterification with ethanol (B145695) to yield Fenthiaprop-p-ethyl (the ethyl ester). smolecule.comgoogle.comgoogle.comscienceready.com.aulibretexts.org

Another reported method involves the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net This process is noted to occur with Walden inversion, converting the S-configuration of the propionic acid derivative to the R-configuration in the final product, yielding optical purity of 99.9% or higher. researchgate.net

Some synthetic methods aim to improve upon earlier routes, addressing shortcomings such as the production of byproducts that contaminate the environment or influence product quality. google.com

Development of Transition-Metal-Free and Solvent-Free Conditions

Research has explored the development of synthetic methods that avoid the use of transition metals and solvents, aligning with principles of green chemistry. researchgate.netorganic-chemistry.orgacademie-sciences.frijpsr.comrsc.orgorganic-chemistry.orgcas.cnnih.gov While specific details on transition-metal-free and solvent-free synthesis directly applied to this compound are less prevalent in the provided snippets, the general concept involves utilizing conditions that promote reactions without these traditional components. For instance, a Cs2CO3-promoted C-O coupling approach for synthesizing (hetero)aryl ethers has been identified as achievable under transition-metal-free and solvent-free conditions. researchgate.net This suggests potential avenues for developing similar environmentally friendly routes for parts of the this compound synthesis.

Optimization of Synthetic Conditions for Yield and Purity

Optimization of synthetic conditions is a critical aspect of this compound production to achieve high yields and purity, especially for the R-enantiomer. smolecule.comgoogle.comgoogle.com Industrial production processes focus on optimizing conditions, potentially using techniques like ion exchange resins and controlled reaction environments. smolecule.com Methods utilizing a hydrophilic organic phase/salt containing aqueous system have been reported to avoid issues like insufficient contact between raw materials and reagents in anhydrous or non-hydrophilic solvent reactions, which can lead to low reaction speeds. google.com This approach also addresses concerns about product quality being affected by rapid decomposition of raw materials in water when using only a hydrophilic organic solvent. google.com Such optimized methods can result in high yield, purity, and optical rotation content with a single-step reaction for fenoxaprop-p-ethyl (B1329639) synthesis. google.com

Data on specific yields from different synthetic routes highlight the impact of methodology. For example, one method reported crude product yields of 96% and 95% in different trials. google.com Another method focusing on optical purity achieved yields described as "good". researchgate.net

Formulation Innovations and Efficacy Enhancements for this compound

Formulation science plays a vital role in delivering the active ingredient effectively to the target weeds and enhancing its performance. googleapis.com

Development of Emulsifiable Concentrates (EC) and Emulsion in Water (EW) Formulations

This compound is commonly formulated as Emulsifiable Concentrates (EC) and Emulsion in Water (EW). fao.orgzenithcropsciences.comangelcrop.comterrastek.comepo.orgessencechem.com EC formulations are liquid formulations containing the active ingredient dissolved in an organic solvent, along with emulsifiers, which form an emulsion when diluted with water. angelcrop.com EW formulations, on the other hand, are oil-in-water emulsions where the active ingredient is dissolved in a water-immiscible solvent and dispersed as fine droplets in a continuous aqueous phase. fao.orgzenithcropsciences.comepo.org

EW formulations of Fenoxaprop-P-ethyl (the R-enantiomer) are described as selective herbicides with contact and systemic action, absorbed primarily by the leaves and translocated within the plant. zenithcropsciences.comterrastek.comessencechem.com These formulations typically consist of an emulsion of the technical active ingredient in an aqueous phase with suitable formulants. fao.org Specifications for EW formulations include requirements for homogeneity after gentle agitation and suitability for dilution in water. fao.org Research into stable emulsions, including EW formulations, explores the use of emulsifiers such as mixtures of nonionic and ionic distyrylphenol alkoxylates to enhance stability. google.com

EC formulations are also widely used and are known for ensuring easy application, rapid absorption, and consistent results. angelcrop.com For instance, Fenoxaprop-P-ethyl 10% EC is a selective herbicide used for post-emergence control of grassy weeds. angelcrop.comraccolto.in

Research into Nanoparticle Formulations for Improved Efficacy

Research is being conducted into the development of nanoparticle formulations of herbicides, including those structurally similar to this compound, to improve efficacy. googleapis.comgoogle.comnih.govresearchgate.net Nanoparticle formulations involve encapsulating the herbicide within nanoparticles, typically with an average diameter between 1 nm and 500 nm. googleapis.com Polymers, such as polyelectrolytes, are often used in these formulations, along with dispersants or wetting agents. googleapis.com

Studies on nanoparticle formulations of related compounds, such as fenoxaprop-P-ethyl, have shown promising results in enhancing efficacy compared to commercial formulations. googleapis.comgoogle.com For example, a nanoparticle formulation of fenoxaprop-P-ethyl demonstrated greater efficacy on green foxtail and corn, requiring approximately 50% of the dose of the commercial formulation to achieve a 50% reduction in plant biomass (GR50). google.com Nanoparticle formulations can offer advantages such as improved soil permeability and potentially lower ecotoxicity. nih.gov While the research presented often focuses on fenoxaprop-P-ethyl or other herbicides, the principles and findings are relevant to the potential development and benefits of nanoparticle formulations for this compound.

Exploration of Additives (e.g., Cyclodextrins) in Formulation Design

The effectiveness and environmental profile of active compounds like this compound can be significantly influenced by their formulation. Additives play a crucial role in modifying the physicochemical properties of the active ingredient, such as solubility, stability, and dissolution rate, which are critical for performance and environmental fate asianjpr.comoatext.comajprd.com. Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior, are widely investigated as formulation additives due to their ability to form inclusion complexes with various organic compounds oatext.comnih.govmdpi.com. This complexation can lead to improved solubility, stability, and dissolution characteristics of guest molecules mdpi.comijrpc.complos.orgmdpi.com.

Research into the use of cyclodextrins in the formulation of related compounds, such as fenoxaprop-p-ethyl (FE), provides insights into their potential application for this compound. Studies have evaluated the complexation capabilities of different cyclodextrins, including beta-cyclodextrin (B164692) (β-CD) and its derivatives like randomly methylated beta-cyclodextrin (RAMEB) and 2-hydroxypropyl beta-cyclodextrin (HP-β-CD), with fenoxaprop-p-ethyl nih.gov. These studies have shown that the presence of CDs can enhance the solubility of the active compound through the formation of inclusion complexes nih.gov. RAMEB, in particular, demonstrated a significantly higher effectiveness (more than 6 times) in enhancing the solubility of fenoxaprop-p-ethyl compared to β-CD and HP-β-CD nih.gov.

The formation of these inclusion complexes has been confirmed using various analytical techniques, including differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD). These methods typically show a weakening or alteration of the characteristic peaks or bands of the active ingredient when complexed with cyclodextrins, indicating successful encapsulation within the CD cavity nih.gov.

Furthermore, the dissolution rate of the active compound can be improved when formulated as a cyclodextrin (B1172386) inclusion complex. Studies have shown that the dissolution of complexes, especially those formed with RAMEB, is much faster than that of the uncomplexed active ingredient nih.gov. This enhanced dissolution rate can contribute to more efficient delivery of the active compound.

Beyond solubility and dissolution, cyclodextrins can also influence the environmental behavior of active compounds. For instance, RAMEB has been suggested as a potential formulation additive for fenoxaprop-p-ethyl not only for improving delivery but also for potentially mobilizing the compound in soil for bioremediation nih.gov. While some studies on related compounds like fenoxaprop (B166891) acid (FA) have explored the influence of cyclodextrins on toxicity and dissipation in aquatic environments, the primary focus concerning cyclodextrins as formulation additives for compounds like this compound remains on enhancing their physicochemical properties for improved performance and handling tandfonline.comnih.gov.

Other additives explored in the broader context of herbicide formulations, which could potentially be relevant for this compound, include compatibilizing agents, antifoam agents, sequestering agents, neutralizing agents and buffers, corrosion inhibitors, dyes, odorants, spreading agents, penetration aids, sticking agents, dispersing agents, thickening agents, freezing point depressants, and antimicrobial agents googleapis.comgoogleapis.comgoogle.com. The selection and combination of these additives depend on the desired formulation type (e.g., liquid concentrate, emulsion) and the specific requirements for stability, handling, and application epo.orggoogle.comgoogle.comgoogleapis.com.

Analytical Chemistry and Quantitative Determination of Fenthiaprop Ethyl

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are widely employed for the separation and quantitative analysis of fenthiaprop-ethyl and its related compounds. These techniques leverage differential interactions between the analytes and a stationary phase, allowing for their separation based on properties such as polarity or chirality.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique used for the analysis of this compound, particularly for determining chemical and chiral purity. It offers high resolution and sensitivity, making it suitable for complex sample matrices.

Normal Phase and Reverse Phase HPLC for Chemical Purity

Both normal phase and reverse phase HPLC methodologies have been applied for the determination of chemical purity of this compound. In normal phase HPLC, a silica (B1680970) stationary phase with gradient elution and UV detection at 238 nm has been used for determining the total fenoxaprop (B166891) content, which includes both enantiomers cipac.org. Reverse phase HPLC (RP-HPLC) is also utilized, often with a C18 column and a mobile phase containing acetonitrile, water, and phosphoric acid, with UV detection at 238 nm fao.orgsielc.com. For applications compatible with mass spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid sielc.com. RP-UPLC methods with UV detection at 238 nm are also used for determining impurities fao.org.

Enantioselective HPLC for Chiral Purity Determination

Given that this compound is a chiral compound, enantioselective HPLC is essential for determining its chiral purity, specifically the ratio of the R- and S-enantiomers researchgate.netfao.orgcipac.org. This is typically achieved using a chiral stationary phase cipac.org. A normal phase HPLC system with a chiral stationary phase and a mobile phase such as isooctane:propan-2-ol-trifluoroacetic acid has been described for separating fenoxaprop-P-ethyl (B1329639) from its other enantiomer, with the enantiomeric ratio determined using UV detection cipac.org. CIPAC methods published in Handbook M describe the use of a reversed-phase enantioselective HPLC system for enantiomeric purity analysis fao.org.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with electron capture detection (GC-ECD) is a technique sensitive to electronegative compounds, such as halogenated hydrocarbons scioninstruments.com. While less frequently mentioned specifically for this compound compared to HPLC or LC-MS/MS in the provided sources, GC-ECD has historically been used for the analysis of certain pesticides ask-force.orgmdpi.com. The ECD operates by measuring the reduction in electron flow caused by electron-capturing analytes passing through an ionization chamber containing a radioactive source, such as Nickel-63 scioninstruments.com. This method is particularly effective for detecting chlorinated substances scioninstruments.com. One study mentions the determination of parent compounds, including fenoxaprop-P-ethyl, in rice using gas chromatography with a mass spectrometer detector, implying that GC-based methods are applicable nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique widely applied for the analysis of this compound and its metabolites in various matrices, including water and soil epa.govnih.govepa.gov. This method combines the separation capabilities of LC with the selective detection and structural information provided by tandem mass spectrometry mdpi.com.

For the determination of fenthiaprop-P-ethyl and its metabolites in water, a method involving direct analysis of water samples diluted with methanol (B129727) by LC-MS/MS with electrospray ionization has been developed and validated epa.gov. This method monitors two ion transitions for each analyte for quantitation and confirmation epa.gov. The limit of quantitation (LOQ) for fenthiaprop-P-ethyl and its metabolites in water was defined as 0.5 ng/mL epa.gov.

In soil analysis, LC-MS/MS methods involve extracting the residues from soil using solvents like acetonitrile:water, followed by dilution and analysis by LC-MS/MS epa.gov. The LOQ for fenthiaprop-P-ethyl and its metabolites in soil has been reported as 10 ng/g epa.gov. LC-MS/MS has also been used to study the metabolism and degradation of fenoxaprop-P-ethyl in plants and soil nih.govresearchgate.netresearchgate.net. For instance, HPLC-MS/MS has been used for residue analysis of fenoxaprop-P-ethyl and its metabolite fenoxaprop in wheat and soil nih.gov.

Data on LC-MS/MS analysis of this compound and its metabolites in water and soil are summarized in the following table:

| Matrix | Analytes | Extraction/Preparation | Analytical Technique | LOQ | Reference |

| Water | Fenthiaprop-P-ethyl, Metabolites | Dilution with methanol | LC-MS/MS (ESI) | 0.5 ng/mL | epa.gov |

| Soil | Fenthiaprop-P-ethyl, Metabolites | Extraction with acetonitrile:water, dilution | LC-MS/MS | 10 ng/g | epa.gov |

| Wheat/Soil | Fenoxaprop-P-ethyl, Fenoxaprop | Method developed | HPLC-MS/MS | Not reported | nih.gov |

Method Validation and Residue Analysis in Environmental and Biological Samples

Method validation is a critical process to confirm that an analytical method is suitable for its intended use, ensuring the quality, reliability, and consistency of the results. ujpronline.comresearchgate.net For this compound, method validation and residue analysis have been conducted in various environmental and biological matrices, including soil, water, and crops like wheat, rice, and grass hay. qascf.comresearchgate.netnih.govregulations.govepa.govepa.govresearchgate.net

Assessment of Accuracy, Linearity, Specificity, and Precision

Validation of analytical methods for this compound and its metabolites typically involves assessing parameters such as accuracy, linearity, specificity, and precision. researchgate.netnih.govujpronline.comresearchgate.netresearchgate.netelementlabsolutions.com

Accuracy: This expresses the closeness of agreement between the measured value and the true value. elementlabsolutions.com Mean recovery values are often used to assess accuracy. For Fenoxaprop-P-ethyl in water, mean recovery values were reported to be higher than 81% in a specific fortification range. researchgate.net In rice matrices (straw, grain, plant), mean recoveries for parent compounds were in the range of 76–86%, while metabolites showed mean recoveries between 90–103%. qascf.com Recoveries in soil, grain, and straw for Fenoxaprop-p-ethyl ranged from 85.1 to 91.25%, 72.5 to 84.66%, and 77.64 to 82.24%, respectively, in wheat field studies. researchgate.netnih.gov In rice ecosystems, recoveries for Fenoxaprop-p-ethyl in soil, rice grains, straw, and husk ranged from 81.60–93.40%, 77.85–87.00%, 75.20–84.40%, and 76.00–87.20%, respectively. researchgate.net

Linearity: This assesses the method's ability to yield results directly proportional to the analyte concentration within a defined range. ujpronline.comelementlabsolutions.comnih.gov Linearity is typically evaluated using a series of concentrations. nih.gov For Fenoxaprop-p-ethyl, linearity in wheat field studies was observed in the range of 5 to 5,000 ng. researchgate.netnih.gov In rice ecosystem analysis, linearity was in the range of 0.005–5 µg mL⁻¹. researchgate.net

Specificity: This refers to the method's ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. ujpronline.comelementlabsolutions.com Specificity ensures that the method measures only the target analyte. elementlabsolutions.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. researchgate.netelementlabsolutions.com Precision is often evaluated by calculating the relative standard deviation (RSD). In water analysis, RSDs for Fenoxaprop-P-ethyl were lower than 18%. researchgate.net In rice matrices, precision (RSD) for parent compounds was in the range of 3–11%. qascf.com

Determination of Detection and Quantitation Limits

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). ujpronline.com LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ujpronline.comnih.gov

In wheat field studies, the LOD for Fenoxaprop-p-ethyl was reported as 2 ng, with quantitation limits in soil, grain, and straw being 5, 8, and 10 ng g⁻¹, respectively. researchgate.netnih.gov For rice matrices, the LOD was 0.002 µg mL⁻¹, and quantitation limits in soil, grain, straw, and husk were 0.005, 0.008, 0.01, and 0.01 µg g⁻¹, respectively. researchgate.net In rice commodities, the LOD was 0.01 mg kg⁻¹ for each analyte, and the LOQ was set at 0.05 mg kg⁻¹. qascf.com For Fenoxaprop-P-ethyl in water, the LOQ was 0.05 ppb, and the LOD was 0.01 ppb. researchgate.net A method for residues in grass hay reported an LOQ of 0.05 ppm and calculated LOD and LOQ values of 0.0066 ppm and 0.020 ppm, respectively, based on recoveries. regulations.gov For soil analysis using LC/MS/MS, the LOQ was defined as 10 ng/g. epa.gov In water analysis by LC/MS/MS, the LOQ was 0.5 ng/mL. epa.gov

Here is a summary of some reported LOD and LOQ values for this compound (or Fenoxaprop-p-ethyl) in various matrices:

| Matrix | Analyte | LOD | LOQ | Source |

| Wheat field (soil, grain, straw) | Fenoxaprop-p-ethyl | 2 ng | Soil: 5 ng g⁻¹, Grain: 8 ng g⁻¹, Straw: 10 ng g⁻¹ | researchgate.netnih.gov |

| Rice ecosystem (soil, grain, straw, husk) | Fenoxaprop-p-ethyl | 0.002 µg mL⁻¹ | Soil: 0.005 µg g⁻¹, Grain: 0.008 µg g⁻¹, Straw: 0.01 µg g⁻¹, Husk: 0.01 µg g⁻¹ | researchgate.net |

| Rice commodities | Fenoxaprop-P-ethyl | 0.01 mg kg⁻¹ | 0.05 mg kg⁻¹ | qascf.com |

| Water | Fenoxaprop-P-ethyl | 0.01 ppb | 0.05 ppb | researchgate.net |

| Grass Hay | Fenoxaprop-p-ethyl | 0.0066 ppm (calculated) | 0.020 ppm (calculated), Method LOQ: 0.05 ppm | regulations.gov |

| Soil (LC/MS/MS) | Fenoxaprop-P-ethyl | Not reported | 10 ng/g | epa.gov |

| Water (LC/MS/MS) | Fenoxaprop-P-ethyl | Not reported | 0.5 ng/mL | epa.gov |

Analysis of Parent Compound and its Metabolites/Degradates

Residue analysis of this compound often involves the determination of the parent compound as well as its significant metabolites and degradates, as these can also exhibit biological activity or persist in the environment. regulations.govroyalsocietypublishing.org A key metabolite of this compound is fenoxaprop acid (also referred to as fenoxaprop or fenoxaprop-P). researchgate.netnih.govresearchgate.netroyalsocietypublishing.orgresearchgate.net

Comparative Studies and Broader Research Perspectives on Fenthiaprop Ethyl

Structural-Activity Relationship Studies within Aryloxyphenoxypropionates

Structural-activity relationship (SAR) studies within the aryloxyphenoxypropionate class of herbicides, to which fenthiaprop-ethyl belongs, have been instrumental in understanding how modifications to the chemical structure influence herbicidal activity. APP herbicides generally inhibit acetyl-CoA carboxylase (ACCase) in gramineous plants, disrupting fatty acid synthesis and destroying membrane structure. mdpi.compreprints.org Research on novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif has shown that the spatial position and bulk of substituents on the quinazolin-4(3H)-one moiety significantly impact herbicidal activity. For instance, a specific pattern with R = 6-F and R1 = Me on the quinazolin-4(3H)-one was identified as optimal for herbicidal activity in one study. mdpi.comfao.orgresearchgate.net The introduction of a fluorine atom in certain positions has been suggested to improve the stability and, consequently, the herbicidal activity of compounds in this class. preprints.orgmdpi.com These studies highlight the delicate balance between structural features and biological efficacy within the APP herbicide family.

Differential Herbicide Efficacy and Selectivity in Diverse Plant Species

This compound is primarily used as a post-emergence herbicide targeting annual and perennial grassy weeds in cereal crops like wheat, barley, and rice. ontosight.ai Its selectivity allows for the control of grassy weeds without causing significant damage to these monocotyledonous crops. Studies on similar APP herbicides, such as fenoxaprop-p-ethyl (B1329639), have demonstrated high efficacy against various grassy weed species, including Avena spp. and Phalaris minor. isws.org.in For example, fenoxaprop-p-ethyl at a rate of 78.75 g/ha showed 100% control of Avena spp. in onion fields in certain studies. isws.org.in The selectivity of APP herbicides is largely attributed to differential metabolism between weed and crop species, where tolerant crops can metabolize the herbicide into less toxic compounds more effectively than susceptible weeds. scielo.br However, the development of herbicide-resistant weed biotypes, including those resistant to APP herbicides like diclofop-methyl (B104173) and fenoxaprop-p-ethyl, presents a significant challenge to their continued efficacy. researchgate.netmdpi.com Resistance can arise from target-site mutations in the ACCase enzyme or non-target site mechanisms like enhanced metabolism of the herbicide. researchgate.net

Research on Chemically Similar Compounds and Analogues

Research on compounds chemically similar to this compound, particularly other members of the aryloxyphenoxypropionate class, provides valuable insights into their collective mode of action and potential for developing new herbicides. Analogues like diclofop-methyl and fenoxaprop-ethyl (B166152) also act as ACCase inhibitors, disrupting fatty acid synthesis. herts.ac.ukherts.ac.ukijrpr.com Studies comparing the metabolism and persistence of these analogues, such as fenoxaprop-ethyl and its acid metabolite fenoxaprop (B166891) acid, in soil and plants reveal differences in their degradation pathways and half-lives. ijrpr.comresearchgate.net For instance, fenoxaprop-ethyl has been shown to rapidly convert to fenoxaprop acid in soil and plants, with fenoxaprop acid often exhibiting stronger activity on ACCase. ijrpr.comresearchgate.net Research also explores novel structures based on the APP motif, such as quinazolinone-phenoxypropionate hybrids, aiming to identify compounds with improved herbicidal activity and crop safety profiles compared to existing commercial herbicides like quizalofop-p-ethyl. preprints.orgmdpi.com These comparative studies are crucial for understanding the broader impact and potential of APP herbicides and their derivatives.

Implications for Integrated Weed Management and Sustainable Agricultural Practices

The use of herbicides like this compound has been a cornerstone of modern weed management, contributing to increased crop yields. tnau.ac.in However, the widespread and repeated use of herbicides, including APP herbicides, has led to the evolution of herbicide-resistant weed populations, posing a significant threat to sustainable agriculture. mdpi.comtnau.ac.inbiobasedpress.eu This challenge underscores the need for integrated weed management (IWM) strategies. IWM involves combining various control methods, including cultural practices, mechanical weeding, biological control, and chemical control (herbicides), to manage weed populations effectively and sustainably. tnau.ac.inresearchgate.nettaylorfrancis.com Within an IWM framework, herbicides like this compound can still play a role, but their application should be strategic, potentially involving rotation with herbicides with different modes of action or combination with non-chemical methods to minimize the selection pressure for resistance. isws.org.intaylorfrancis.com Research into the environmental fate and persistence of herbicides and their metabolites, as well as exploring methods to mitigate their potential impact, such as the use of soil amendments like biochar, are also relevant to sustainable agricultural practices. ijrpr.comresearchgate.net The development of herbicide-tolerant crops through genetic modification is another approach that can be integrated into weed management, potentially allowing for the use of certain herbicides with less impact. biobasedpress.eu Ultimately, the sustainable use of herbicides like this compound requires a holistic approach that considers ecological principles and integrates diverse control tactics to ensure long-term weed management success and minimize environmental consequences. mdpi.comtnau.ac.inbiobasedpress.euresearchgate.nettaylorfrancis.com

Q & A

Q. What are the key physicochemical properties of Fenthiaprop-ethyl critical for environmental fate studies?

Methodological Answer: To assess environmental fate, prioritize properties such as water solubility (measured via shake-flask method at 25°C), octanol-water partition coefficient (logP, determined via HPLC), hydrolysis half-life (pH-dependent studies at 4–9), and photodegradation rates (using UV-Vis spectroscopy under simulated sunlight). These parameters inform persistence and mobility in ecosystems .

Q. Which analytical methods are validated for quantifying this compound in soil and water matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) is widely used for trace-level detection (LOQ: 0.01 ppm). For polar metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended. Validate methods using spike-recovery experiments (70–120% recovery) across three concentration levels .

Q. How can researchers standardize synthesis protocols for this compound derivatives?

Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield and purity. Characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Include purity thresholds (>95% by HPLC) and stability tests (accelerated aging at 40°C/75% RH) in protocols .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s sublethal effects on non-target organisms?

Methodological Answer: Use chronic exposure models (e.g., Daphnia magna over 21 days) with endpoints like fecundity, oxidative stress biomarkers (SOD, CAT activity), and genomic assays (RNA-seq for gene expression). Apply factorial designs to isolate dose-response relationships and interactions with abiotic factors (temperature, dissolved oxygen) .

Q. How to resolve contradictions in reported toxicity data for this compound across studies?

Methodological Answer: Conduct meta-analysis using PRISMA guidelines to evaluate heterogeneity sources (e.g., test species variability, exposure durations). Apply sensitivity analysis to identify outliers and validate findings via independent replication. Use toxicity data repositories (e.g., ECOTOX) to cross-reference endpoints .

Q. What methodologies address the metabolic pathway elucidation of this compound in plant systems?

Methodological Answer: Employ radiolabeled ¹⁴C-Fenthiaprop-ethyl in hydroponic studies to track metabolite formation. Combine LC-MS/MS with high-resolution orbitrap systems for structural identification. Use in vitro enzyme assays (e.g., cytochrome P450 isoforms) to confirm biotransformation steps .

Q. How to design degradation studies for this compound under anaerobic conditions?

Methodological Answer: Simulate anaerobic environments (e.g., flooded soil microcosms) with redox potential monitoring (-200 to +100 mV). Quantify degradation products via GC-MS and microbial community shifts via 16S rRNA sequencing. Include abiotic controls (sterilized matrices) to distinguish microbial vs. chemical degradation .

Q. What statistical approaches are robust for analyzing time-dependent adsorption-desorption kinetics of this compound in soils?

Methodological Answer: Fit data to pseudo-second-order kinetic models using nonlinear regression (e.g., Levenberg-Marquardt algorithm). Assess model validity via Akaike Information Criterion (AIC) and residual plots. Account for soil heterogeneity by stratifying samples by texture and organic carbon content .

Q. How to evaluate the cross-resistance potential of this compound in herbicide-resistant weed populations?

Methodological Answer: Conduct dose-response assays (e.g., whole-plant bioassays) with resistant vs. susceptible biotypes. Screen for target-site mutations (e.g., ACCase gene sequencing) and non-target-site mechanisms (glutathione-S-transferase activity). Use population genomics to identify selection pressures .

Q. What strategies ensure reproducibility in ecotoxicological studies involving this compound?

Methodological Answer: Adhere to OECD/GEPA guidelines for test organisms (e.g., algal growth inhibition OECD 201). Report detailed environmental conditions (pH, hardness for aquatic tests) and chemical verification data (certified reference materials). Share raw datasets and code via FAIR-aligned repositories .

Methodological Notes

- Data Management : Curate raw chromatograms, spectral data, and statistical scripts in supplementary materials. Use platforms like Zenodo for DOI assignment and long-term archiving .

- Ethical Compliance : For field studies, obtain permits for chemical application in protected areas and disclose conflicts of interest (e.g., industry funding) .

- Interdisciplinary Integration : Combine analytical chemistry with omics (metabolomics, metagenomics) to unravel complex interactions in environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.